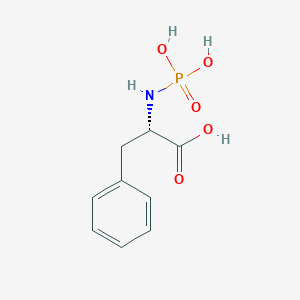

N-Phosphono-L-phenylalanine

Description

Structure

3D Structure

Properties

CAS No. |

5652-25-5 |

|---|---|

Molecular Formula |

C9H12NO5P |

Molecular Weight |

245.17 g/mol |

IUPAC Name |

(2S)-3-phenyl-2-(phosphonoamino)propanoic acid |

InChI |

InChI=1S/C9H12NO5P/c11-9(12)8(10-16(13,14)15)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H3,10,13,14,15)/t8-/m0/s1 |

InChI Key |

VAZDOLJKYLURLC-QMMMGPOBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)NP(=O)(O)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NP(=O)(O)O |

Origin of Product |

United States |

Biochemical Mechanisms of Action: Enzyme Inhibition and Molecular Recognition

N-Phosphono-L-phenylalanine as a Phosphate (B84403) Bioisostere and Transition State Analog

A fundamental aspect of the biochemical activity of this compound lies in its role as a phosphate bioisostere. The phosphonate (B1237965) group (-PO(OH)₂) is a close structural and electronic mimic of the phosphate group (-OPO(OH)₂) found in many biological substrates. A key difference is the replacement of an ester oxygen with a more stable, non-hydrolyzable methylene (B1212753) group, which can be further modified, for instance, by halogenation to enhance its electronic properties as a phosphate mimic. nih.gov This substitution allows phosphonate-containing molecules to bind to the active sites of enzymes that recognize phosphorylated substrates, without being susceptible to enzymatic cleavage. nih.gov

Furthermore, this compound and its analogs can function as transition state analogs. scbt.com Transition state analogs are stable molecules that are designed to resemble the unstable transition state of an enzymatic reaction. scbt.com By mimicking this high-energy intermediate state, these analogs can bind to the enzyme with much higher affinity than the actual substrate, acting as potent inhibitors. scbt.com For instance, in the context of phosphoryl transfer reactions, the geometry and electronic properties of the phosphonate group can mimic the trigonal bipyramidal transition state of the phosphate group during the reaction.

Inhibition of Protein Tyrosine Phosphatases (PTPs) by this compound Analogs

Protein tyrosine phosphatases (PTPs) are a crucial family of enzymes that regulate a wide array of cellular processes by removing phosphate groups from tyrosine residues on proteins. nih.gov Dysregulation of PTP activity is implicated in numerous diseases, making them attractive therapeutic targets. nih.gov Analogs of this compound, particularly those with modifications to the phosphonate group, have emerged as effective inhibitors of PTPs. nih.govnih.gov

One notable example is the use of the α,α-difluoromethylenephosphonic acid (DFMP) group as a non-hydrolyzable phosphate mimetic in PTP1B inhibitors. nih.gov The inclusion of fluorine atoms enhances the electronic similarity to a phosphate group. nih.gov Similarly, peptides containing 4-[difluoro(phosphono)methyl]phenylalanine [Phe(CF₂P)], a phosphotyrosine analog, have been shown to be potent PTP inhibitors. nih.gov

Table 1: Inhibition of Protein Tyrosine Phosphatases by Phe(CF₂P)-Containing Peptides This table summarizes the inhibitory activity of selected peptides containing the phosphotyrosine analog 4-[difluoro(phosphono)methyl]phenylalanine [Phe(CF₂P)] against various protein tyrosine phosphatases (PTPs). The IC₅₀ value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

| Peptide Sequence | Target PTP | IC₅₀ (nM) | Selectivity |

|---|---|---|---|

| Glu-Phe(CF₂P)-Phe(CF₂P) | PTP1B | 40 | Highly selective for PTP1B |

| Pro-Phe(CF₂P)-Phe(CF₂P) | PTPβ | 200 | Potent against PTPβ |

| Pro-Phe(CF₂P)-Phe(CF₂P) | PTP1B | 300 | Also inhibits PTP1B |

The active site of PTPs contains a highly conserved signature motif, HCX₅R, which forms a phosphate-binding loop. The cysteine residue in this motif acts as the catalytic nucleophile, while the arginine residue helps to bind the phosphate group of the substrate. A "WPD" loop is also critical, closing over the active site upon substrate binding.

Inhibitors based on this compound, such as those containing the Phe(CF₂P) moiety, are designed to fit into this active site. The phosphonate group interacts with the phosphate-binding loop in a manner similar to a natural phosphotyrosine residue. The specificity of these inhibitors for different PTPs is often determined by the amino acid residues flanking the phosphonate-containing analog. nih.gov For example, the tripeptide Glu-Phe(CF₂P)-Phe(CF₂P) demonstrates high selectivity for PTP1B, with an IC₅₀ of 40 nM, which is over 100-fold lower than for other PTPs. nih.gov This suggests that the residues surrounding the phosphotyrosine mimic play a crucial role in determining the inhibitor's affinity and specificity for a particular PTP. nih.gov

The inhibition of PTPs by this compound analogs can occur through various mechanisms. Competitive inhibition is a common mechanism where the inhibitor directly competes with the substrate for binding to the enzyme's active site. Some PTP inhibitors have been shown to function as competitive inhibitors, suggesting they bind to the catalytic site and block the enzyme's activity.

Another relevant mechanism is uncompetitive inhibition, which has been observed in the inhibition of alkaline phosphatases by L-phenylalanine. In this mode of inhibition, the inhibitor binds only to the enzyme-substrate complex, not to the free enzyme. For placental alkaline phosphatase (PLAP), the uncompetitive inhibition by L-phenylalanine is thought to involve the redirection of an active site arginine residue (Arg-166), which normally binds the phosphate of the substrate, to interact with the carboxyl group of the L-phenylalanine inhibitor. This stabilizes the inhibitor within the active site only after the substrate has bound. While this specific example is for a different class of phosphatase, it illustrates a potential mechanism that could be relevant for PTP inhibitors with similar structural features.

Modulation of Enzymes Involved in Peptidoglycan Biosynthesis (e.g., MurD Ligase)

The Mur ligases (MurC-MurF) are a family of essential cytoplasmic enzymes in bacteria that are involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.gov These enzymes are attractive targets for the development of new antibacterial agents because they are absent in eukaryotes. MurD ligase, for instance, catalyzes the ATP-dependent addition of D-glutamic acid to UDP-N-acetylmuramoyl-L-alanine (UMA). nih.gov

Inhibitors of MurD have been developed, and studies have shown that the effectiveness of these inhibitors can vary between different bacterial species due to differences in the amino acid sequences and topologies of their active sites. For example, a number of inhibitors effective against E. coli MurD were found to be less potent against the MurD enzymes from Staphylococcus aureus, Streptococcus pneumoniae, Borrelia burgdorferi, and Mycobacterium tuberculosis.

Interactions with Metal Ions in Enzyme Active Centers

Many enzymes, including some PTPs and Mur ligases, require metal ions for their catalytic activity. The active sites of these enzymes are often structured to coordinate with one or more metal ions, which can play a role in substrate binding, catalysis, or maintaining the structural integrity of the active site. For example, MurD ligase requires two divalent cations, such as Mn²⁺ or Mg²⁺, for the phosphoryl transfer reaction. nih.gov

The phenylalanine moiety of this compound can interact with metal ions through its carboxyl and amino groups. Studies on the interaction of phenylalanine with transition metals like Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) have shown that stable complexes are formed. In these complexes, the metal-oxygen bonds are typically shorter than the metal-nitrogen bonds, indicating a strong interaction with the carboxyl group. The ability of the amino acid portion of this compound to coordinate with metal ions in an enzyme's active center could contribute to its binding and inhibitory activity. The phenyl group itself can also engage in cation-π interactions with metal ions.

Impact on Signal Transduction Pathways through Enzyme Modulation

The inhibition of a specific PTP can lead to an increase in the phosphorylation of its downstream substrates, thereby modulating the activity of the signaling pathways in which these substrates are involved. For example, since PTPs are key negative regulators of many signaling pathways, their inhibition can potentiate or prolong the signals initiated by growth factors, hormones, and other extracellular stimuli. nih.gov This makes PTP inhibitors valuable tools for studying signal transduction and potential therapeutic agents for diseases characterized by aberrant signaling. nih.govnih.gov

Structural Biology and Computational Elucidation of Interactions

X-ray Single Crystal Diffraction Analysis of N-Phosphono-L-phenylalanine Derivatives

While specific single-crystal X-ray diffraction data for this compound is not prominently available in the reviewed literature, extensive crystallographic studies have been conducted on its parent molecule, L-phenylalanine, and its various derivatives. This body of work provides a strong foundation for understanding how these molecules arrange themselves in the solid state.

Obtaining high-quality single crystals of L-phenylalanine has been noted as notoriously difficult. nih.gov However, studies on derivatives have been more successful. For instance, co-crystals of L-phenylalanine with other molecules, such as L-phenylalanine L-phenylalaninium malonate (LPPMA) and L-phenylalanine-4-nitrophenol (LPAPN), have been grown and analyzed. mdpi.comresearchgate.net These studies reveal that L-phenylalanine derivatives often crystallize in the monoclinic system, frequently with the non-centrosymmetric space group P2₁, which is a critical requirement for properties like second-harmonic generation (NLO). mdpi.comresearchgate.net

The crystal structure of L-phenylalanine itself has been a subject of debate, with various studies suggesting different space groups and complexities. One study established a polymorph (form I) of L-phenylalanine crystallizing in the monoclinic space group P2₁ with four molecules in the asymmetric unit (Z'=4). nih.gov Another analysis, combining powder X-ray diffraction (PXRD) with solid-state density functional theory, also concluded that the most stable structure possesses P2 symmetry. psu.edu The packing in these crystals is typically characterized by double layers held together by hydrophilic hydrogen bonds and stabilized by hydrophobic interactions between the phenyl rings. researchgate.net

The crystallographic data for several L-phenylalanine derivatives are summarized below, illustrating common packing arrangements.

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| L-Phenylalanine L-phenylalaninium malonate (LPPMA) | Monoclinic | P2₁ | mdpi.com |

| L-phenylalanine-4-nitrophenol (LPAPN) | Monoclinic | P2₁ | researchgate.net |

| L-Phenylalanine-2,5-xylenesulfonate (Phe-XSA) | Monoclinic | C2 | researchgate.net |

| L-Phenylalanine (Form I) | Monoclinic | P2₁ | nih.gov |

Density Functional Theory (DFT) Investigations of Conformational Preferences and Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, stability, and properties of molecules like this compound. nih.govnih.gov DFT calculations allow for the geometry optimization of various conformers to identify the most stable structures. researchgate.net This is particularly useful for flexible molecules where multiple low-energy conformations may exist.

For the parent molecule, L-phenylalanine, solid-state DFT calculations, which incorporate corrections for dispersion forces (DFT-D), have been instrumental in resolving its true crystal structure, demonstrating the method's power where experimental data from powder diffraction is insufficient. psu.edu Such calculations revealed that a structure with P2 symmetry is energetically more stable than a previously proposed C2 structure by a significant margin (5.31 kJ mol⁻¹ per molecule). psu.edu

DFT is also employed to analyze the electronic properties that govern molecular interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. nih.govresearchgate.net A smaller gap suggests higher reactivity. Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. nih.govresearchgate.net For instance, in related compounds, oxygen atoms typically exhibit negative potential, marking them as favorable sites for electrophilic interactions. nih.gov

Functionals such as B3LYP and ωB97XD with basis sets like 6-311G(d,p) are commonly used for these investigations, providing reliable results for geometry, vibrational frequencies, and electronic properties of complex organic molecules. nih.govresearchgate.netresearchgate.net

Molecular Dynamics Simulations and Docking Studies of Ligand-Protein Complexes

Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, revealing insights into their flexibility, conformational changes, and interactions at an atomic level. nih.gov For molecules like this compound, MD simulations can model their self-assembly into larger structures, such as nanotubes, and elucidate the role of chirality in the formation of these nanostructures. nih.gov Reactive MD simulations, using force fields like ReaxFF, can even model the process of bond formation and breaking during chemical reactions, such as pyrolysis. researchgate.net

A critical aspect of performing accurate MD simulations is the availability of reliable force field parameters. For non-standard amino acids like this compound, specific parameters must often be developed. This process involves deriving charge parameters from quantum mechanical calculations and validating them to ensure they accurately reproduce molecular geometries and interaction energies. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a larger molecule, typically a protein. nih.gov This method is invaluable for understanding how a molecule like this compound might interact with a biological target. Docking studies can identify key interactions, such as hydrogen bonds and salt bridges, that stabilize the ligand-protein complex. For example, in studies of L-phenylalanine oxidase, docking has helped to clarify the structural basis for substrate specificity. nih.gov Similarly, docking simulations of phosphotyrosine mimetics with protein tyrosine phosphatase PTP1B have revealed crucial salt bridge interactions between the phosphate (B84403) group and arginine residues in the binding pocket.

Analysis of Hydrogen Bonding Networks and Intermolecular Forces

The molecular interactions of this compound are dominated by a network of hydrogen bonds and other intermolecular forces. Hydrogen bonding is a specific type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. nih.gov

In the parent L-phenylalanine molecule, the zwitterionic form in the solid state features extensive hydrogen bonding between the ammonium (B1175870) (-NH₃⁺) and carboxylate (-COO⁻) groups of adjacent molecules. nih.gov These interactions, along with π-π stacking between the aromatic phenyl rings, are fundamental to the self-assembly and crystal packing of phenylalanine. nih.gov

The introduction of the N-phosphono group significantly expands the potential for hydrogen bonding. The phosphono group [-P(O)(OH)₂] contains a phosphoryl oxygen (P=O), which is a strong hydrogen bond acceptor, and two hydroxyl groups (P-OH), which can act as hydrogen bond donors. This allows for a more complex and potentially stronger hydrogen-bonding network compared to the parent amino acid. These interactions can occur both intramolecularly and intermolecularly, influencing the molecule's conformational preferences and its interactions with solvent molecules or protein binding sites. Studies on related phosphorylated molecules confirm that these hydrogen bonds play a crucial role in stabilizing complexes and dictating molecular conformation.

Spectroscopic Characterization of Molecular Interactions

Spectroscopic techniques are essential for elucidating the structure and confirming the identity of this compound. Each method probes different aspects of the molecule's quantum mechanical states.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms. For L-phenylalanine, the aromatic protons of the phenyl ring typically appear as a multiplet around 7.3-7.4 ppm in D₂O, while the α- and β-protons appear at approximately 3.99 ppm and 3.1-3.3 ppm, respectively. hmdb.ca The introduction of a phosphono group on the nitrogen atom would be expected to cause a downfield shift in the signals of the adjacent α-proton and β-protons due to the electron-withdrawing nature of the phosphono group.

Infrared (IR) Spectroscopy IR spectroscopy measures the vibrational transitions of a molecule. The IR spectrum of L-phenylalanine shows characteristic bands for the amino and carboxylate groups of its zwitterionic form. researchgate.net The introduction of a phosphono group would add new, distinct absorption bands. Key expected vibrations for the phosphono group include a strong P=O stretching band, typically found in the 1250-1300 cm⁻¹ region, and P-O-H and P-O-C stretching vibrations at lower wavenumbers.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| -NH₃⁺ | Asymmetric/Symmetric Stretch | ~3030-3070 | researchgate.net |

| -NH₃⁺ | Asymmetric/Symmetric Deformation | ~1525-1610 | researchgate.net |

| -COO⁻ | Asymmetric Stretch | ~1587 | researchgate.net |

| P=O | Stretch | ~1250-1300 | (Predicted) |

| P-O-H | Stretch | ~1000-1040 | (Predicted) |

X-ray Photoemission Spectroscopy (XPS) XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of a material. blue-scientific.com It works by irradiating a sample with X-rays and measuring the kinetic energy of emitted core-level electrons. blue-scientific.com For an organophosphorus compound like this compound, XPS can confirm the presence of phosphorus, carbon, nitrogen, and oxygen. High-resolution scans of the P 2p region can distinguish between different phosphorus oxidation states and chemical environments. In phosphonates, the P 2p peak is typically observed at a binding energy of around 133-134 eV, corresponding to a pentavalent, tetra-coordinated phosphorus atom. researchgate.net This technique is particularly useful for analyzing the surface chemistry of materials functionalized with phosphonate (B1237965) groups. researchgate.net

Applications in Chemical Biology and Pre Clinical Research

Development of Chemical Probes for Protein Phosphorylation Studies

The reversible phosphorylation of proteins is a fundamental mechanism regulating a vast array of cellular processes. The study of these dynamic events is often hampered by the labile nature of the phosphate (B84403) ester bonds in phosphorylated serine, threonine, and tyrosine residues. To overcome this, non-hydrolyzable phosphonate (B1237965) analogues of these phosphorylated amino acids have been developed as chemical probes.

Specifically, phosphonate mimics of phosphoserine and phosphothreonine have been incorporated into synthetic peptides. nih.gov These modified peptides can then be ligated to larger protein fragments through a technique known as expressed protein ligation to generate semi-synthetic proteins containing a stable phosphorylation mimic at a specific site. nih.gov This approach has been instrumental in studying proteins whose functions are regulated by phosphorylation near their N- or C-termini. nih.gov

For instance, a phosphonate mimic of a phosphorylated threonine in the serotonin (B10506) N-acetyltransferase (AANAT) enzyme was used to create a stable version of the phosphorylated protein. nih.gov This allowed for detailed investigation of its high-affinity binding to 14-3-3 proteins, a key interaction that regulates AANAT's stability and activity. nih.gov The use of the phosphonate-containing protein demonstrated that a simple glutamate (B1630785) substitution at the phosphorylation site was insufficient to replicate the specific interactions mediated by the phosphate group, highlighting the utility of these more faithful mimics. nih.gov

Utilization as Building Blocks for Rational Drug Design (Lead Compound Identification)

N-Phosphono-L-phenylalanine and its derivatives serve as valuable building blocks in rational drug design, primarily due to their ability to act as stable mimics of phosphorylated amino acids and their potential for recognition by biological systems. nih.gov The phosphonate group's tetrahedral geometry and negative charge at physiological pH allow it to mimic the key electrostatic interactions of a phosphate group, while being resistant to hydrolysis by phosphatases.

An example of a complex molecule built upon a related scaffold is N-ACETYL-L-PHENYLALANYL-4-[DIFLUORO(PHOSPHONO)METHYL]-L-PHENYLALANINAMIDE. This dipeptide incorporates a phenylalanine derivative containing a difluorinated phosphonomethyl group, illustrating how these building blocks can be integrated into larger, more complex structures for potential therapeutic applications.

Furthermore, derivatives such as β-phenylalanine derivatives (β-PADs) are of significant interest in medicinal chemistry. nih.gov They offer a chiral pseudopeptidic character, which allows for recognition by natural systems, combined with greater stability compared to natural α-amino acids. nih.gov This increased stability is a desirable property in drug candidates, as it can lead to improved pharmacokinetic profiles. The synthesis of β-PADs remains an active area of research in drug discovery, with numerous methods being developed to access these valuable scaffolds. nih.gov

Evaluation in in vitro Cellular Models (e.g., Cancer Cell Lines)

Derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents in various in vitro cellular models. A notable area of investigation is their effect on glioblastoma multiforme (GBM), a particularly aggressive and treatment-resistant form of brain cancer. nih.gov

Antiproliferative Potency Assessment in Glioblastoma Multiforme (GBM) Cell Lines

Recent research has focused on the synthesis of phosphono-perfluorophenylalanine derivatives and their subsequent evaluation for antiproliferative activity against GBM cell lines. nih.gov In one study, a series of these compounds were tested for their ability to inhibit the growth of the T98G and U-118 MG human glioblastoma cell lines using an MTT assay. nih.gov The results indicated that while the parent compound, diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate, had some activity, many of the synthesized derivatives displayed significantly higher inhibitory effects. nih.gov These findings suggest that the phosphono-phenylalanine scaffold is a promising starting point for the development of novel anti-glioblastoma agents.

| Compound | Cell Line | IC50 (µM) |

| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | T98G | >100 |

| Diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate | U-118 MG | >100 |

| Representative SNAr reaction products | T98G | Moderate Activity |

| Representative SNAr reaction products | U-118 MG | Moderate Activity |

Table 1: Antiproliferative activity of phosphono-perfluorophenylalanine derivatives against glioblastoma multiforme (GBM) cell lines. The data indicates that while the parent compound showed limited activity, its derivatives exhibited moderate antiproliferative effects. nih.gov

Investigation of Neuroprotective Actions in in vitro and in vivo Animal Models (for related phenylalanine derivatives)

The investigation into the neuroprotective potential of phenylalanine derivatives has yielded promising results, particularly with halogenated analogues. These studies provide a rationale for exploring the neuroprotective capabilities of this compound and its derivatives.

In one key study, halogenated derivatives of L-phenylalanine, specifically 3,5-diiodo-L-tyrosine (DIT) and 3,5-dibromo-L-tyrosine (DBrT), were found to exhibit significant neuroprotective effects in both in vitro and in vivo models of ischemic stroke. nih.gov These compounds were shown to attenuate excitatory glutamatergic synaptic transmission with greater potency than the parent L-phenylalanine. nih.gov

In cultured rat neurons subjected to simulated ischemia (oxygen-glucose deprivation), DBrT significantly reduced the release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death. nih.gov Furthermore, in an in vivo rat model of experimental stroke created by transient middle cerebral artery occlusion (MCAO), administration of DBrT led to a substantial decrease in brain infarct volume and a reduction in the neurological deficit score. nih.gov These findings underscore the potential of modifying the phenylalanine structure to develop potent neuroprotective agents for conditions characterized by glutamate-mediated excitotoxicity.

Studies on Metabolic Pathways in Cellular Systems (e.g., Amino Acid Homeostasis)

This compound and its derivatives are valuable tools for studying metabolic pathways, particularly those related to amino acid homeostasis. Their structural similarity to the essential amino acid L-phenylalanine allows them to interact with and report on the transport and metabolism of amino acids.

A critical aspect of amino acid homeostasis in the brain is the transport of large neutral amino acids (LNAAs), including phenylalanine, across the blood-brain barrier (BBB) via the L-type amino acid transporter (LAT1). nih.gov Elevated levels of phenylalanine in the blood, as seen in the metabolic disorder phenylketonuria (PKU), can lead to a competitive inhibition of the transport of other essential LNAAs into the brain, disrupting normal brain function. nih.govyoutube.comyoutube.com Studies using LNAA supplementation have shown that it is possible to block the influx of excess phenylalanine into the brain, demonstrating the competitive nature of this transport system. nih.gov

The effects of phenylalanine on the broader metabolism of amino acids and protein synthesis have been investigated in brain cells in vitro. nih.gov Such studies are crucial for understanding the biochemical consequences of altered phenylalanine levels. By using analogues like this compound, researchers can probe these pathways with a molecule that is resistant to certain metabolic transformations, allowing for a more focused investigation of specific transport or signaling events. The metabolism of phenylalanine itself is a complex pathway involving its conversion to tyrosine by phenylalanine hydroxylase, a process that requires the cofactor tetrahydrobiopterin. youtube.com Disruptions in this pathway are the cause of PKU. youtube.comyoutube.com

Future Directions in N Phosphono L Phenylalanine Research

Exploration of Novel Synthetic Pathways for Complex Derivatives

The development of innovative synthetic methodologies is paramount to expanding the chemical diversity and therapeutic utility of N-Phosphono-L-phenylalanine derivatives. A significant area of focus is the creation of more intricate and functionally diverse analogs that can interact with biological targets in novel ways.

One promising approach involves the use of Nucleophilic Aromatic Substitution (SNAr) reactions. Researchers have successfully synthesized novel phosphono-perfluorophenylalanine derivatives by reacting diethyl (2-(perfluorophenyl)-1-(phenylamino)ethyl)phosphonate with various nucleophiles like thiols, amines, and phenols. nih.gov This strategy allows for the introduction of a wide range of substituents onto the phenyl ring, creating a library of compounds with potentially diverse biological activities. nih.gov These methods are crucial for generating mimetics of phenylalanine with enhanced properties. nih.gov

Furthermore, the synthesis of phosphonic acid analogues of homophenylalanine and phenylalanine with halogen substitutions on the aromatic ring is an active area of investigation. nih.gov These modifications can significantly influence the electronic properties and binding affinities of the molecules. The development of such targeted compounds, often guided by computational studies, represents a rational approach to building blocks for potential new drugs. nih.gov The ability to synthesize a library of structurally similar low-molecular-weight compounds is a critical first step in the rational search for new therapeutic agents. nih.gov

Discovery of New Biological Targets and Therapeutic Avenues (beyond current known inhibitions)

While this compound and its derivatives are known for their role as enzyme inhibitors, future research is aimed at uncovering new biological targets and expanding their therapeutic applications beyond these established mechanisms.

A significant emerging area is the investigation of their potential as anticancer agents . Studies on phosphono-perfluorophenylalanine derivatives have demonstrated moderate antiproliferative activity against glioblastoma multiforme cell lines. nih.gov Research into β-carboline-α-aminophosphonate derivatives has shown promise in breast cancer treatment by inducing oxidative stress, cell cycle arrest, and apoptosis in MDA-MB-231 cells, and activating the autophagic death pathway in MCF-7 cells. nih.gov The introduction of an α-aminophosphonate group has been reported to enhance antitumor activity against lung cancer cells. nih.gov

Another promising therapeutic avenue is in the management of metabolic disorders . For instance, large neutral amino acids (LNAAs), which include phenylalanine derivatives, are being explored for their potential to lower brain and blood phenylalanine levels in individuals with phenylketonuria (PKU). nih.gov This suggests that this compound analogs could be designed to modulate amino acid transport and metabolism.

Furthermore, the neuroprotective effects of halogenated derivatives of L-phenylalanine are being investigated. nih.gov Compounds like 3,5-dibromo-L-tyrosine have shown the ability to protect the brain during conditions characterized by the overactivation of glutamate (B1630785) receptors, suggesting a potential role in treating ischemic stroke. nih.gov

The exploration of these compounds as allosteric modulators also presents a novel therapeutic strategy. Positive allosteric modulators (PAMs) of receptors like the M1 muscarinic acetylcholine (B1216132) receptor are being developed to treat cognitive deficits in diseases such as Alzheimer's and schizophrenia. nih.gov This opens up the possibility of designing this compound derivatives that can fine-tune receptor activity rather than simply blocking it.

Advanced Computational Modeling for Predictive Activity and Specificity

The integration of advanced computational modeling is becoming indispensable in the rational design and optimization of this compound derivatives. These in silico approaches accelerate the drug discovery process by predicting the biological activity and specificity of novel compounds before their synthesis.

Molecular docking simulations are a key tool in this domain. They are used to predict the binding modes and affinities of phosphonic acid analogues within the active sites of target enzymes, such as human and porcine alanyl aminopeptidases. nih.govresearchgate.net By analyzing the interactions between the inhibitor and the enzyme's binding cavities, researchers can determine the optimal architecture for enzyme-inhibitor complexes. researchgate.net This information is crucial for structure-activity relationship (SAR) analysis and for designing more potent and selective inhibitors. researchgate.net

Computational methods are also being developed to predict phosphopeptide-binding sites on proteins. These approaches analyze surface properties like amino acid identity, curvature, and electrostatic potential to identify regions likely to interact with phosphoresidues. nih.gov Such predictive tools are invaluable for identifying new potential targets for this compound-based drugs.

The broader field of computer-aided drug discovery (CADD) encompasses a range of techniques, including quantitative structure-activity relationship (QSAR) modeling and systems-based drug discovery. mdpi.com These methods help in screening large virtual libraries of compounds, predicting their ADMET (adsorption, distribution, metabolism, excretion, and toxicity) properties, and understanding their effects within complex biological networks. mdpi.com

Integration with High-Throughput Screening for Broader Biological Evaluation

To efficiently explore the vast chemical space of this compound derivatives and identify promising lead compounds, the integration of high-throughput screening (HTS) is essential. HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets.

HTS assays are being developed and optimized for various enzyme classes, including phosphatases and proteases. upenn.edu These assays often utilize robotic systems to test hundreds of thousands of compounds in a short period. ufl.edu For instance, a homogeneous, 1536-well luciferase-coupled bioluminescence assay has been developed for lipid kinases, demonstrating the feasibility of miniaturized screening for this class of enzymes. mdpi.com

The creation of diverse ligand libraries is a prerequisite for successful HTS campaigns. rsc.org These libraries can be assembled from commercially available compounds, through modular synthesis, or by using biochemical methods. rsc.org The screening of these libraries against specific targets can rapidly identify hit compounds that can then be further optimized.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.